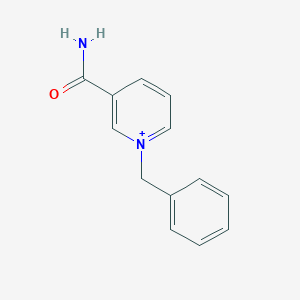

1-Benzyl-3-carbamoylpyridinium

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpyridin-1-ium-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H-,14,16)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBSRPLIMMWMQS-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N2O+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50275766 | |

| Record name | 1-benzyl-3-carbamoylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16183-83-8 | |

| Record name | 1-benzyl-3-carbamoylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Strategies for the Preparation of 1-Benzyl-3-carbamoylpyridinium Salts

The primary method for synthesizing this compound salts involves the direct alkylation of a nicotinamide (B372718) precursor.

N-Alkylation Reactions of Nicotinamide Precursors

The most common approach for preparing this compound salts is the N-alkylation of nicotinamide with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. rsc.orgroyalsocietypublishing.orgrsc.org This reaction is typically performed by refluxing nicotinamide with the benzyl halide in a suitable solvent. rsc.orgroyalsocietypublishing.org For instance, reacting nicotinamide with benzyl bromide in a mixture of 1,4-dioxane (B91453) and methanol (B129727) at reflux yields the desired this compound bromide. rsc.org Similarly, acetonitrile (B52724) is also an effective solvent for this transformation. rsc.org

Another variation involves the reaction of nicotinic acid with benzyl chloride in the presence of sodium hydroxide (B78521). google.com This process can be facilitated by a composite catalyst system. google.com The N-alkylation strategy is not limited to simple benzyl groups; various substituted benzyl halides can be employed to generate a library of corresponding pyridinium (B92312) salts. This versatility is crucial for studying the electronic and steric effects on the reactivity of these NAD+ models. researchgate.net

Influence of Reaction Conditions and Catalysis on Synthesis

The efficiency and outcome of the N-alkylation reaction are significantly influenced by the reaction conditions. The choice of solvent, temperature, and the presence of catalysts play pivotal roles. For example, the synthesis of 1-benzylpyridinium-3-carboxylate from nicotinic acid and benzyl chloride is optimized by using a composite catalyst composed of K2CO3 or Na2CO3 and a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide. google.com The use of a buffer like sodium bicarbonate helps to control the pH of the reaction medium. google.com

Temperature is another critical parameter. The reaction between nicotinic acid and benzyl chloride is typically carried out at temperatures ranging from 70 °C to 100 °C. google.com In the case of nicotinamide and benzyl bromide, reflux conditions are generally employed to drive the reaction to completion. rsc.orgroyalsocietypublishing.orgrsc.org The choice of the halide on the benzyl group can also affect reactivity, with benzyl bromide often being more reactive than benzyl chloride.

Synthesis of Dihydropyridine (B1217469) Derivatives

The reduction of this compound salts leads to the formation of dihydropyridine derivatives, which are analogs of the reduced form of the cofactor, NADH.

Formation of 1-Benzyl-1,4-dihydronicotinamide (B15336) (BNAH)

1-Benzyl-1,4-dihydronicotinamide (BNAH) is a widely studied NADH model and is typically synthesized by the reduction of its corresponding pyridinium salt. rsc.orgoup.com A standard and effective method for this reduction involves the use of sodium dithionite (B78146) (Na2S2O4) in an aqueous solution, often buffered with sodium carbonate or sodium bicarbonate. rsc.orgroyalsocietypublishing.orgrsc.orgcardiff.ac.uk The reaction is usually carried out at room temperature and results in the precipitation of the yellow BNAH product. rsc.orgroyalsocietypublishing.org

The general procedure involves dissolving the this compound salt in water, adding sodium carbonate or bicarbonate, followed by the portion-wise addition of sodium dithionite. royalsocietypublishing.orgrsc.org The reaction mixture is stirred for a few hours in the dark to prevent photochemical degradation of the product. royalsocietypublishing.org The resulting BNAH can then be isolated by filtration and purified by recrystallization, for example, from a methanol-water mixture. rsc.org

| Starting Material | Reducing Agent | Base/Buffer | Solvent | Temperature | Reaction Time | Reference |

|---|---|---|---|---|---|---|

| This compound bromide | Sodium dithionite (Na2S2O4) | Sodium carbonate (Na2CO3) | Water | Room Temperature | 3 hours | rsc.org |

| This compound bromide | Sodium dithionite (Na2S2O4) | Sodium bicarbonate | Water | Room Temperature | 3 hours | royalsocietypublishing.orgrsc.org |

| 1-Benzyl-3-carboxy pyridinium bromide | Sodium dithionite (Na2S2O4) | Sodium carbonate (Na2CO3) | Water/Dichloromethane | 0 °C | 1 hour | cardiff.ac.uk |

Regioselectivity in Dihydropyridine Product Formation (e.g., 1,2-, 1,4-, 1,6-Dihydronicotinamides)

The reduction of pyridinium salts can potentially yield different regioisomers of dihydropyridines, namely the 1,2-, 1,4-, and 1,6-isomers. beilstein-journals.orgresearchgate.net The regioselectivity of this reduction is highly dependent on the reducing agent used. researchgate.net

Sodium dithionite is known to be highly regioselective, yielding almost exclusively the thermodynamically more stable 1,4-dihydropyridine (B1200194) isomer (BNAH). beilstein-journals.orgresearchgate.net This high selectivity is attributed to a specific interaction between the pyridinium cation and the dithionite anion, which directs the attack to the 4-position of the pyridine (B92270) ring. researchgate.net In contrast, other reducing agents like sodium borohydride (B1222165) (NaBH4) are less selective and typically produce a mixture of 1,2-, 1,4-, and 1,6-dihydropyridine isomers. researchgate.net

The substitution pattern on the pyridinium ring can also influence the regioselectivity of the reduction. For example, the reduction of this compound bromide with sodium dithionite gives a 95:5 mixture of the 1,4- and 1,6-dihydropyridine products. beilstein-journals.org However, introducing a methyl group at the 6-position of the pyridinium ring leads to the exclusive formation of the 1,4-dihydropyridine isomer upon reduction. beilstein-journals.org The addition of nucleophiles to pyridinium salts can also be controlled by the choice of catalyst, as demonstrated by the rhodium-catalyzed addition of aryl boron nucleophiles, which can be directed to either the C2 or C6 position. nih.gov

Control and Analysis of Stereochemical Outcomes in Reduction Products

The stereochemistry of the reduction products becomes particularly relevant when chiral precursors or catalysts are involved. The synthesis of chiral dihydropyridine derivatives has been achieved through various methods, including the use of chiral auxiliaries and enantioselective catalysis. acs.orgmdpi.com For instance, cinchona alkaloid-based organocatalysts have been successfully employed for the enantioselective synthesis of chiral 1,4-dihydropyridines. acs.org

Advanced Chemical Derivatization and Analogues

The structural framework of this compound has served as a versatile scaffold for extensive chemical derivatization. Researchers have developed a wide array of analogues and derivatives to modulate its chemical properties, enhance its function as a nicotinamide cofactor mimic, and integrate it into larger, more complex molecular systems for specialized applications.

Design and Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound allows for the fine-tuning of its electronic and steric properties. A common synthetic route involves the N-alkylation of nicotinamide (vitamin B3) with a substituted benzyl halide, typically benzyl bromide or chloride. uniovi.es For instance, this compound bromide can be prepared by refluxing nicotinamide with benzyl bromide in acetonitrile. uniovi.es

Modifications are frequently introduced on the benzyl ring or the pyridinium core. The introduction of bulky alkyl groups, such as a tert-butyl group at the 4-position of the dihydronicotinamide ring, has been explored to study the steric effects on its reactivity as a hydride donor. clockss.org The synthesis of these C-4 alkylated derivatives can be achieved through the addition of Grignard reagents to the parent this compound chloride. clockss.org This reaction yields a mixture of isomers, with the 1,4-isomer often being the predominant product. clockss.org

Researchers have also synthesized a variety of N-substituted analogues by reacting nicotinamide with different alkyl halides to understand structure-activity relationships, particularly in the context of enzyme inhibition. kcl.ac.uk These synthetic efforts have produced a library of compounds with diverse substituents, providing insights into the molecular interactions between these analogues and their biological targets. kcl.ac.uk

Table 1: Examples of Synthesized this compound Analogues and Related Derivatives

| Compound Name | Starting Materials | Synthetic Approach | Reference |

|---|---|---|---|

| This compound bromide | Nicotinamide, Benzyl bromide | N-alkylation in acetonitrile | uniovi.es |

| This compound chloride | Nicotinamide, Benzyl chloride | N-alkylation | |

| 1-Benzyl-4-tert-butyl-1,4-dihydronicotinamide | This compound chloride, tert-Butylmagnesium chloride | Grignard reagent addition | clockss.org |

| Phenylene 1,3-bis(methylene)-3-carbamoylpyridinium bromide | Nicotinamide, α,α'-Dibromo-m-xylene | N-alkylation | researchgate.netresearchgate.net |

Bifunctional and Polymeric Derivatives for Specialized Applications

To expand the utility of the this compound moiety, bifunctional and polymeric derivatives have been developed. Bifunctional derivatives, which contain two pyridinium units, have been synthesized to create molecules with potentially enhanced binding affinities or unique electronic properties. An example is the synthesis of phenylene 1,3- and 1,4-bis(methylene)-3-carbamoylpyridinium bromides. researchgate.netresearchgate.net These compounds are prepared by reacting nicotinamide with the corresponding dihalo-p-xylene, effectively linking two carbamoylpyridinium units with a phenylene bridge. researchgate.netresearchgate.net

The incorporation of the carbamoylpyridinium motif into polymeric structures is another area of active research. epo.org This has been explored for applications such as creating functional materials and for the immobilization of the cofactor mimic. For example, carbamoylpyridinium salts can be used in the functionalization of silica (B1680970) particles to create cationic polyelectrolytes. epo.org Furthermore, the reactivity of the reduced form, 1-benzyl-1,4-dihydronicotinamide (BNAH), has been utilized in systems that can undergo reversible crosslinking and de-crosslinking, demonstrating potential for creating dynamic polymeric materials. researchgate.net

Modified Nicotinamide Cofactor Mimics and Conjugates

This compound chloride (often abbreviated as BNA⁺) and its reduced form, 1-benzyl-1,4-dihydronicotinamide (BNAH), are well-established biomimetic nicotinamide analogues, also known as mNADs (mimics of NAD⁺). nih.govsci-hub.se These synthetic mimics are attractive alternatives to natural nicotinamide cofactors like NAD⁺/NADH due to their lower cost and potentially altered stability and reactivity. researchgate.net The simpler structure, replacing the complex adenosine (B11128) dinucleotide moiety of the natural cofactor with a benzyl group, allows for easier chemical synthesis and modification. nih.gov

The design of advanced cofactor mimics often involves creating conjugates that link the core nicotinamide structure to other molecular fragments to enhance specific properties. For instance, to better mimic the natural cofactor's structure, three-atom spaced conjugates of adenosine and benzamide (B126) have been synthesized. kcl.ac.uk This approach aims to replicate the spacing between the ribose group of adenosine and the nicotinamide nitrogen in NAD⁺. kcl.ac.uk These conjugates are synthesized through multi-step processes involving reductive amination and microwave-assisted amidation. kcl.ac.uk Such modifications are crucial in the development of potent and selective enzyme inhibitors or in creating cofactor mimics with improved performance in biocatalytic reactions. kcl.ac.ukresearchgate.net The use of these mimics has been shown in some cases to result in higher reaction rates in enzyme-catalyzed transformations compared to their natural counterparts. uniovi.es

Redox Mechanisms and Reactivity Studies

Hydride Transfer Processes

Hydride transfer reactions are central to the reactivity of 1-Benzyl-3-carbamoylpyridinium, which acts as a hydride acceptor. These processes are fundamental in understanding the mechanisms of NAD(P)H-dependent dehydrogenases. kyoto-u.ac.jp

Direct Hydride Transfer Mechanisms from Donors to this compound

The reduction of this compound chloride to 1-benzyl-1,4-dihydronicotinamide (B15336) can proceed via a direct "hydride-transfer" mechanism, for instance, when formate (B1220265) is the reducing agent. oup.com This direct transfer is a key feature in many enzymatic and model systems. kyoto-u.ac.jp Studies have shown that hydride transfer can also be facilitated by organometallic complexes. For example, the complex Cp*(P-P)FeH can transfer a hydride to the this compound cation (BNA+), although the process is influenced by the solvent. sci-hub.se In some cases, the reaction proceeds through a one-step mechanism without the involvement of high-energy intermediates. nih.govacs.org The regioselectivity of the hydride transfer, yielding either the 1,4- or 1,2-dihydropyridine product, is a critical aspect of these reactions. researchgate.net

The table below summarizes findings from a study on the oxidation of various imidazoline (B1206853) derivatives by this compound ion, illustrating the direct hydride transfer process. nih.govacs.org

| Hydride Donor (2-Aryl-1,3-dimethylbenzimidazoline) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| 2-(2'-Furyl)-1,3-dimethylbenzimidazoline | Value not explicitly provided in the abstract |

| 2-(3'-Furyl)-1,3-dimethylbenzimidazoline | Value not explicitly provided in the abstract |

| 2-(2'-Thienyl)-1,3-dimethylbenzimidazoline | Value not explicitly provided in the abstract |

| 2-(3'-Thienyl)-1,3-dimethylbenzimidazoline | Value not explicitly provided in the abstract |

| The reactions were monitored spectrophotometrically in a solvent consisting of four parts of 2-propanol and one part of water at 25°C. nih.govacs.org |

Substrate Specificity and Stereochemistry in Hydride Reductions

The reduction of substrates by NADH models, including those involving this compound, often exhibits high substrate specificity and stereochemistry. kyoto-u.ac.jp For instance, in the reduction of benzoin, the transfer of the hydride anion is always syn-positioned relative to the carbonyl group, leading to a specific stereoisomer of the product. researchgate.net This stereoselectivity is often influenced by the formation of a highly organized transition state, which can involve chelation with metal ions like Mg²⁺. researchgate.net The out-of-plane orientation of the carbamoyl (B1232498) group in the transition state is also thought to be a key factor in determining the stereospecificity of the hydride transfer. researchgate.net The absolute configuration of chiral substituents on the pyridinium (B92312) ring can dictate the stereochemical outcome of the hydride transfer, corresponding to the A- or B-side specificity observed in enzymatic reactions. researchgate.net

One-Electron Transfer Processes

In addition to two-electron hydride transfers, this compound can also undergo one-electron transfer processes, leading to the formation of pyridyl radicals. These radicals are key intermediates in dimerization and other subsequent reactions.

Generation and Characterization of Pyridyl Radicals

Pyridyl radicals of this compound can be generated through chemical or electrochemical one-electron reduction. researchgate.netoup.com Photolysis of this compound chloride in the presence of an electron donor like diethylamine (B46881) also leads to the formation of these radicals. oup.com The resulting neutral radical is highly reactive and readily undergoes further reactions. cdnsciencepub.com These radical species are important in various synthetic applications, where N-functionalized pyridinium salts serve as convenient radical precursors. researchgate.net

Dimerization Reactions and Product Characterization (e.g., 6,6'- and 4,6'-Dimers)

The pyridyl radicals generated from the one-electron reduction of this compound are prone to dimerization. researchgate.netoup.com The specific dimeric products formed can vary depending on the reaction conditions. For example, photolysis in the presence of certain amines yields the 6,6'-dimer. oup.com In contrast, thermal reduction with zinc dust/copper sulfate (B86663) or magnesium powder primarily produces the 4,6'-dimer, with a smaller amount of the 6,6'-dimer. oup.com Electrochemical reduction can lead to a mixture of diastereomeric 4,4'- and 4,6'-linked dimers. researchgate.netoup.com These dimers can also undergo isomerization. researchgate.net

The table below shows the different dimeric products formed under various reduction conditions.

| Reduction Method | Primary Dimer Product(s) |

| Photolysis with diethylamine/EDTA | 6,6'-dimer oup.com |

| Thermal reduction (Zn/CuSO₄ or Mg) | 4,6'-dimer (major), 6,6'-dimer (minor) oup.com |

| Electrochemical reduction | 4,4'- and 4,6'-linked dimers researchgate.netoup.com |

Photoinduced Electron Transfer Reactions

This compound chloride (BNA⁺), as a model for NAD⁺, participates in photoinduced electron transfer (PET) reactions. Upon photoexcitation, BNA⁺ can accept an electron from a suitable donor. For instance, the photolysis of BNA⁺ in an aqueous solution with electron donors like diethylamine or ethylenediaminetetraacetate (B1237979) (EDTA) results in a one-electron transfer to the photoexcited pyridinium ion. oup.com This process generates a pyridyl radical, which then rapidly dimerizes. The primary product identified under these conditions is the 6,6′-dimer, a coupled product of two pyridyl radicals. oup.com In contrast, thermal one-electron reduction of BNA⁺ using reagents such as zinc dust/copper sulfate or magnesium powder leads to the formation of the 4,6′-dimer, with only minor amounts of the 6,6'-dimer. oup.com

The photophysics of oxidized nicotinamide (B372718) chromophores like this compound (referred to as NBzOx in some studies) are characterized by extremely rapid deactivation of the excited state. bohrium.comunam.mx Upon excitation to a higher-lying bright state, the molecule undergoes an ultrafast internal conversion in less than 400 femtoseconds, populating lower-lying dark singlet states. unam.mx This efficient non-radiative decay pathway explains why oxidized forms of nicotinamide are generally considered non-fluorescent. bohrium.com

Studies on related NAD(P)H analogs in complex with flavoenzymes reveal that the electron transfer event itself is exceptionally fast. For example, visible light photoexcitation of the flavin mononucleotide (FMN) in a binary complex with a nonreactive coenzyme analogue, 1,4,5,6-tetrahydro-NAD(P)H, induces a one-electron transfer from the analogue to the FMN. acs.orgnih.govnih.gov This transfer occurs on a picosecond timescale (~1 ps), generating a cation radical of the nicotinamide analogue and an anionic FMN semiquinone. acs.orgnih.govnih.gov However, this charge-separated state is short-lived, with the back electron transfer also occurring rapidly, over approximately 3 to 30 picoseconds. nih.govscispace.com

Table 1: Products from Photoinduced and Thermal Reduction of this compound Chloride (BNA⁺)

| Reduction Method | Electron Donor/Reagent | Primary Product | Reference |

|---|---|---|---|

| Photoinduced | Diethylamine / EDTA | 6,6′-Dimer | oup.com |

| Thermal | Zinc dust / Copper sulfate | 4,6′-Dimer | oup.com |

Interactions with Lewis Acids and Metal Complexes

The interaction between dihydropyridine (B1217469) analogues of this compound and strong Lewis acids provides a pathway to stable borohydride (B1222165) species. Research has shown that combining 1-benzyl-1,4-dihydropyridine with the potent Lewis acid tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, leads to the rapid formation of a stable pyridinium borohydride. nih.govresearchgate.net The reaction proceeds to a high yield of 94% in as little as 10 minutes. nih.govresearchgate.net

When the dihydropyridine scaffold is functionalized with an amide group at the 3-position, as in 1-benzyl-1,4-dihydronicotinamide (BNAH), the reaction with B(C₆F₅)₃ follows a different course. nih.govroyalsocietypublishing.org Instead of simple adduct formation, a disproportionation reaction occurs. nih.govroyalsocietypublishing.org This process involves a series of protonation and reduction steps where one molecule of the dihydropyridine is dehydrogenated to its pyridinium form (this compound), while a second molecule is hydrogenated. nih.govroyalsocietypublishing.org This transfer hydrogenation-type mechanism highlights the reactivity of the dihydropyridine as a hydride source when activated by a strong Lewis acid. nih.gov

Table 2: Reaction of 1-Benzyl-1,4-dihydropyridine Analogues with B(C₆F₅)₃

| Dihydropyridine Reactant | Product Type | Yield | Reference |

|---|---|---|---|

| 1-Benzyl-1,4-dihydropyridine | Pyridinium Borohydride | 94% | nih.govresearchgate.net |

| 1-Benzyl-1,4-dihydronicotinamide | Disproportionation Products | Not specified | nih.govroyalsocietypublishing.org |

As an oxidizing agent, this compound ion facilitates hydride transfer reactions. nih.govacs.org Its reactivity has been quantified by measuring the rate constants for the oxidation of various 2-heteroaryl-1,3-dimethylbenzimidazoline derivatives, demonstrating its capacity to accept a hydride. nih.govacs.org

Inversely, the reduced counterpart, 1-benzyl-1,4-dihydronicotinamide (NBNH), acts as a reducing agent, and its efficacy can be significantly enhanced by metal catalysts. For example, the reduction of pyridine-2-carbaldehyde by NBNH is effectively catalyzed by zinc salts like Zn(OAc)₂. oup.com The catalytic effect is attributed to the coordination of the Zn²⁺ ion to the nitrogen atom of the pyridine (B92270) ring of the substrate, which activates the adjacent carbonyl group for reduction. oup.com The reaction rate is sensitive to both the metal cation and its counter-anion. oup.com The catalytic utility of metal complexes is a cornerstone of systems that regenerate NAD(P)H models. acs.org Homogeneous catalysts based on rhodium, ruthenium, and iridium are widely used for the regioselective reduction of NAD⁺ analogs like this compound to their active 1,4-dihydro forms. acs.orgrsc.org

Table 3: Second-Order Rate Constants (k₂) for Oxidation by this compound Ion at 25°C

| Substrate | k₂ (M⁻¹s⁻¹) | Reference |

|---|---|---|

| 2-(2'-Furyl)-1,3-dimethylbenzimidazoline | 3.32 | acs.org |

| 2-(3'-Furyl)-1,3-dimethylbenzimidazoline | 0.81 | acs.org |

| 2-(2'-Thienyl)-1,3-dimethylbenzimidazoline | 3.63 | acs.org |

| 2-(3'-Thienyl)-1,3-dimethylbenzimidazoline | 1.15 | acs.org |

The coordination of this compound and its reduced form to metal centers is a critical aspect of their function in catalyzed reactions. The amide group at the 3-position of the pyridinium ring plays a crucial role in directing the regioselectivity of reductions. beilstein-journals.org It is proposed to coordinate with the metal center of a hydride catalyst, creating a transition state that favors hydride delivery specifically to the C4 position of the pyridinium ring. beilstein-journals.org This ensures the formation of the biologically relevant 1,4-dihydropyridine (B1200194) isomer. beilstein-journals.orgresearchgate.net

The stability and reactivity of adducts with metal centers are influenced by the substituents on the pyridinium ring. The presence of a 1-benzyl group, for instance, has been shown to exert a significant electron-withdrawing effect compared to a 1-methyl substituent, which favorably increases the rate of regioselective reduction by a rhodium catalyst. acs.org In some contexts, interactions are not directly with the pyridinium ring but with other species in solution. For example, buffer components like phosphate (B84403) can form transient phosphate-pyridine adducts, which can influence the long-term stability of the cofactor. mdpi.com The entire field of coordination chemistry, which studies the formation and properties of metal complexes, provides the fundamental principles for understanding these interactions. scirp.org

Catalytic Activity in Reduction Reactions

Oxidative Reactivity and Reaction Pathways

This compound chloride exhibits diverse reactivity towards various nucleophiles and oxidizing agents. Its reaction with different nucleophiles leads to distinct products, indicating multiple reaction pathways. oup.com For example, reaction with hydroxide (B78521) ions in an ethanol-water mixture leads to a trimer connected at the 4 and 6 positions of the pyridine rings. oup.com In contrast, methoxide (B1231860) in methanol (B129727) deprotonates the benzyl (B1604629) group to yield an N-ylide, while methanethiolate (B1210775) adds to the C4 position. oup.com Oxidation with mercuric oxide in the presence of diethylamine results in the formation of a 2-pyridone. oup.com

A more destructive oxidative pathway is observed when this compound chloride reacts with alkaline hydrogen peroxide. This reaction does not simply oxidize the molecule but causes a significant rearrangement, leading to oxidative ring contraction and the formation of pyrrolidinone hydroperoxides. acs.org The oxidation of related N-benzyl cyclic amines catalyzed by ruthenium tetroxide (RuO₄) suggests that oxidation can also occur at the benzylic position, proceeding through iminium ion intermediates. researchgate.net

Table 4: Reactivity of this compound Chloride with Various Nucleophiles

| Reagent/Conditions | Reaction Type/Product | Reference |

|---|---|---|

| OH⁻ in EtOH–H₂O | Trimerization (via C4 and C6) | oup.com |

| MeO⁻ in MeOH | N-Ylide formation (deprotonation of benzyl group) | oup.com |

| MeS⁻ in H₂O | Adduct formation at C4 | oup.com |

| HgO / Et₂NH | Oxidation to 2-pyridone | oup.com |

| Alkaline H₂O₂ | Oxidative ring contraction to pyrrolidinone hydroperoxide | acs.org |

Photophysical and Spectroscopic Characterization Advanced Studies

Electronic Absorption and Emission Properties

The electronic absorption spectrum of 1-Benzyl-3-carbamoylpyridinium (NBzOx) in an aqueous solution has been documented. unam.mx As an oxidized nicotinamide (B372718) model, its spectral characteristics are often compared with related compounds like nicotinamide in various solvents to understand the electronic transitions of the nicotinamidic system. unam.mxbohrium.com The absorption spectrum for NBzOx in water features a distinct band in the ultraviolet region, which is crucial for initiating its photochemical processes. unam.mx Studies utilize model molecules like NBzOx to isolate the photophysics of the nicotinamidic system, as the presence of the adenine (B156593) nucleotide in NAD+ would lead to overlapping absorption spectra. unam.mxnih.govacs.org

Table 1: Absorption Characteristics of this compound (NBzOx) This table is interactive. Click on headers to sort.

| Compound | Solvent | Absorption Maximum (λmax) | Reference |

|---|---|---|---|

| This compound (NBzOx) | Water | ~265 nm | unam.mxoup.com |

The oxidized forms of nicotinamide chromophores, including this compound, are generally considered to be non-fluorescent or to have negligible fluorescence. bohrium.comnih.govacs.org This is characterized by extremely low fluorescence quantum yields. bohrium.com The solvent environment can influence photophysical properties, but the fundamental characteristic of NBzOx is its lack of significant emission. bohrium.comacs.org For instance, the photophysical behavior of NBzOx in an aqueous solution shows similarities to that of nicotinamide in methanol (B129727), particularly concerning its excited-state decay pathways. acs.org The low quantum yield is attributed to highly efficient non-radiative decay channels that rapidly depopulate the initially excited singlet state. bohrium.comacs.org

Analysis of Absorption Spectra and Electronic Transitions in Various Media

Ultrafast Dynamics and Excited-State Processes

To investigate the initial events following photoexcitation, femtosecond-resolved emission techniques such as fluorescence upconversion have been employed. unam.mxacs.org For this compound in an aqueous solution, these experiments reveal extremely short-lived and weak emission transients upon excitation at 266 nm. unam.mxbohrium.com The fluorescence upconversion signals, detected at wavelengths such as 340 nm and 360 nm, confirm the ultrafast decay of the emissive state, which occurs on a sub-picosecond timescale. unam.mx This rapid decay is a hallmark of the oxidized nicotinamide systems and contrasts sharply with the longer-lived fluorescence of their reduced counterparts. bohrium.com

Transient absorption spectroscopy is a powerful tool for identifying the non-emissive intermediate states that are populated following the initial ultrafast decay. bohrium.comkrichlab.ca For NBzOx in an aqueous solution, transient absorption measurements show the appearance of positive absorption signals after the initial decay of the bright state. unam.mxacs.org These signals, which represent absorption from a newly populated excited state (excited-state absorption, ESA), have been observed at various probe wavelengths, including 400 nm, 475 nm, and 550 nm. unam.mx The evolution of these transient absorption signals over time provides crucial information about the lifetimes and relaxation pathways of these intermediate states. acs.org The ESA signals indicate the population of a lower-lying, non-emissive S1 state that is not directly accessible from the ground state. unam.mxacs.org

The photophysical dynamics of this compound are defined by a multi-step relaxation mechanism. acs.org Upon excitation, the initially populated bright singlet state undergoes an extremely rapid decay in less than 400 femtoseconds. nih.govacs.org This ultrafast process is attributed to a direct crossing with lower-lying dark n–π* singlet states, which effectively quenches the fluorescence. acs.org

This initial decay populates a non-emissive first excited singlet state (S1). acs.org The lifetime of this intermediate S1 state has been determined through transient absorption measurements. For NBzOx in an aqueous solution, this state decays with a time constant of 80–90 picoseconds. unam.mxacs.org This relaxation pathway is followed by monitoring the decay of the excited-state absorption signal. unam.mx In the case of NBzOx in water, the S1 signal decays completely, returning to the ground state level without the formation of a significant population of other long-lived species, such as triplet states. unam.mxacs.org

Table 2: Excited-State Lifetimes for this compound (NBzOx) This table is interactive. Click on headers to sort.

| Compound | Solvent | Decay Component | Lifetime | Associated Process | Reference |

|---|---|---|---|---|---|

| This compound (NBzOx) | Water | Ultrafast | < 400 fs | Decay of initial bright state | acs.org |

| This compound (NBzOx) | Water | S1 Lifetime | 80 - 90 ps | Decay of non-emissive S1 state | unam.mxacs.org |

Transient Absorption Spectroscopy for Intermediate State Identification

Nuclear Magnetic Resonance (NMR) in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in organic chemistry, providing profound insights into molecular structure, dynamics, and reaction mechanisms. For this compound and its derivatives, NMR is indispensable for identifying transient intermediates and confirming the structure of final products, thereby piecing together complex reaction pathways.

Elucidating Reaction Intermediates and Product Structures

NMR spectroscopy is instrumental in characterizing the products formed during the chemical and photochemical reactions of this compound salts. By analyzing chemical shifts, coupling constants, and through-space correlations, researchers can precisely determine the regiochemistry of reactions, such as reductions.

In studies of the photoreduction of this compound chloride (BNA⁺Cl⁻), NMR analysis has been crucial for product identification. oup.com When BNA⁺Cl⁻ is irradiated in aqueous ammonia (B1221849) in the presence of ascorbic acid, the main product is identified as 1-benzyl-3-carbamoyl-1,4-dihydropyridine. oup.com The NMR spectrum of this product provides definitive evidence of its structure, and its detection supports its role as a key intermediate in certain photochemical reactions. oup.comoup.com

The reduction of nicotinamide adenine dinucleotide (NAD⁺) analogs like this compound can yield various isomeric dihydropyridine (B1217469) products. The exact product distribution is highly dependent on the reducing agent and reaction conditions. NMR spectroscopy is the primary tool for quantifying these mixtures. For example, the reduction of N¹-benzyl-3-carbamoylpyridinium bromide with sodium dithionite (B78146) has been shown by NMR spectral analysis to produce a mixture of 1,2- and 1,6-dihydropyridine isomers in a 95:5 ratio. beilstein-journals.org In contrast, other reduction methods can lead to the formation of a 6,6'-dihydrodimer as the main product. oup.com

The utility of NMR in identifying reaction products is summarized in the table below, showcasing different reaction conditions and the resulting structures confirmed by NMR.

| Reaction System | Reactant | Product(s) Identified by NMR | Research Focus |

| Photoreduction with ascorbic acid in aqueous ammonia | This compound chloride | 1-Benzyl-3-carbamoyl-1,4-dihydropyridine oup.com | Elucidation of photoreduction pathway, identifying key intermediates. oup.comoup.com |

| Reduction with Sodium Dithionite | N¹-benzyl-3-carbamoylpyridinium bromide | 95:5 mixture of 1,2-dihydropyridine and 1,6-dihydropyridine isomers beilstein-journals.org | Investigating the regioselectivity of chemical reducing agents. beilstein-journals.org |

| Photoreduction with diethylamine (B46881)/EDTA | This compound chloride | 6,6'-Dihydrodimer oup.com | Characterizing one-electron transfer photoreduction products. oup.com |

Deuterium (B1214612) Labeling Studies for Reaction Pathway Determination

Deuterium (²H) labeling is a powerful technique used in conjunction with NMR to trace the pathways of atoms during a chemical reaction. By strategically replacing hydrogen with deuterium, scientists can follow the transfer of hydride or hydrogen atoms, providing conclusive evidence for proposed mechanisms.

This method has been effectively applied to model systems of NAD⁺, such as this compound, to understand enzymatic and chemical reduction mechanisms. In a classic study, 1-benzyldihydronicotinamide was used to reduce malachite green. researchgate.net To determine the origin of the transferred hydride, the reduction product of nicotinamide-1-benzylochloride was prepared in deuterium oxide (D₂O), leading to deuterium incorporation at the 4-position of the dihydropyridine ring. researchgate.net When this 1-benzyl-4-deuterodihydronicotinamide was reacted with malachite green, deuterium was transferred to the dye. researchgate.net Conversely, when the 2- or 6-deutero isomers were used, no deuterium transfer was observed. researchgate.net This elegantly demonstrated that the hydride transfer occurs specifically from the C-4 position of the dihydropyridine ring, a finding crucial for understanding the mechanism of NADH-dependent enzymes.

The synthesis of specifically labeled compounds, such as 1-benzyl-1,4-dihydropyridine-4,4-d₂-3-carboxamide, is a key step in these studies, allowing for unambiguous monitoring of reaction pathways. doi.org

| Labeled Compound | Reaction Studied | Mechanistic Insight from Deuterium Labeling |

| 1-Benzyl-4-deuterodihydronicotinamide | Reduction of malachite green | Confirmed that hydride transfer occurs specifically from the C-4 position of the dihydronicotinamide ring. researchgate.net |

| 1-Benzyl-2-deuterodihydronicotinamide | Reduction of malachite green | No deuterium transfer observed, ruling out hydride transfer from the C-2 position. researchgate.net |

| 1-Benzyl-6-deuterodihydronicotinamide | Reduction of malachite green | No deuterium transfer observed, ruling out hydride transfer from the C-6 position. researchgate.net |

Vibrational Spectroscopy for Structural Confirmation and Dynamics (e.g., IR)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. mdpi.com These techniques are highly effective for confirming the presence of key structural motifs and for studying conformational dynamics. While detailed vibrational spectra for this compound are not extensively published in isolation, the technique is a standard method for characterization in synthetic and structural studies involving this compound. koreascience.kr

In the context of this compound, IR spectroscopy can readily confirm the identity and purity of the compound by identifying characteristic absorption bands. The key functional groups—the amide of the carbamoyl (B1232498) group, the aromatic rings of the benzyl (B1604629) and pyridinium (B92312) moieties, and the C-H bonds—all have distinct vibrational frequencies. For instance, the C=O stretch of the primary amide is typically a strong band in the region of 1650-1690 cm⁻¹, while N-H stretching vibrations appear as one or two bands in the 3200-3400 cm⁻¹ range. The aromatic C-H and C=C stretching vibrations from both the benzyl and pyridinium rings would also be clearly identifiable.

Following a reaction, such as the reduction to a dihydropyridine derivative, IR spectroscopy can confirm the transformation. The disappearance of certain pyridinium ring vibrations and the appearance of new bands corresponding to the C=C bonds of the dihydropyridine ring and the N-H or C-H bonds of the newly formed saturated center would provide clear evidence of the reaction's success.

The table below lists the expected IR absorption frequencies for the principal functional groups within the this compound cation, which are used for its structural confirmation.

| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) |

| Amide (–CONH₂) | N-H Stretch | 3200 - 3400 |

| Amide (–CONH₂) | C=O Stretch (Amide I) | 1650 - 1690 |

| Amide (–CONH₂) | N-H Bend (Amide II) | 1590 - 1650 |

| Aromatic Rings | C-H Stretch | 3000 - 3100 |

| Aromatic Rings | C=C Stretch | 1400 - 1600 |

| Benzyl Group | CH₂ Stretch | 2850 - 2960 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-benzyl-3-carbamoylpyridinium, dictated by the arrangement of its electrons and nuclei.

Theoretical calculations are employed to determine the most stable three-dimensional arrangement of a molecule, known as its ground state geometry. For this compound and related compounds, methods like DFT with the B3LYP functional and a 6-31G(d,p) basis set are commonly used to optimize the molecular structure. uni-greifswald.deepstem.netchemrxiv.org These calculations provide precise data on bond lengths, bond angles, and dihedral angles. epstem.net

The optimized geometry from such calculations can be validated by comparing it with experimental data from X-ray crystallography. uni-greifswald.de Discrepancies between calculated and experimental values are often attributed to intermolecular interactions and packing effects within the crystal lattice, which are not present in the gas-phase calculations of a single molecule. uni-greifswald.de Beyond geometry, these computations also yield important energetic information, including the molecule's electronic energy, enthalpy, and Gibbs free energy, which are crucial for understanding its stability and thermodynamic behavior. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for Pyridinium (B92312) Derivatives

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-N-C | Angle within the pyridinium ring | ~120° |

| C=C | Aromatic bond length in pyridinium ring | ~1.39 Å |

| C-N (ring) | Aromatic bond length in pyridinium ring | ~1.34 Å |

| N-C (benzyl) | Bond length between pyridinium N and benzyl (B1604629) CH2 | ~1.48 Å |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. unesp.brnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. epstem.net

For this compound, the pyridinium ring is electron-deficient, which suggests it has a low-lying LUMO, making it a good electron acceptor or electrophile. Computational methods can precisely calculate the energies of these orbitals. epstem.net A smaller HOMO-LUMO gap generally implies higher reactivity. This analysis helps in understanding reactions like hydride transfers, where the pyridinium cation acts as a hydride acceptor. libretexts.org

Table 2: Representative Frontier Molecular Orbital (FMO) Properties

| Property | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -2.0 |

| ΔE (HOMO-LUMO Gap) | Energy gap between HOMO and LUMO | 4.5 to 5.0 |

Ground State Geometries and Energetics

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step processes of chemical reactions, identifying the short-lived, high-energy structures known as transition states and any reaction intermediates.

Hydride transfer is a central reaction for NAD+ analogues like this compound. Computational studies can model the geometry and energy of the transition state for this process. It is understood that the transition state is not a single, fixed structure but rather a dynamic ensemble of configurations. tunonlab.com For hydride transfer reactions involving NAD+ models, a linear geometry between the hydride donor, the transferring hydride, and the acceptor carbon on the pyridinium ring is often indicated by calculations. researchgate.netlookchem.com

Modeling these transition states helps in understanding the factors that influence the reaction rate, such as the separation between the donor and acceptor molecules. tunonlab.com Kinetic isotope effect (KIE) calculations can also be performed to further probe the nature of the transition state. rsc.org

Computational chemistry can predict the existence and structure of transient intermediates that may form during a reaction. nih.gov For instance, in reactions involving the reduced form, 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH), with strong Lewis acids like B(C6F5)3, a disproportionation reaction can occur. royalsocietypublishing.orgcore.ac.uk This process involves a series of protonation and reduction steps, where one molecule of BNAH is dehydrogenated to form the this compound cation, while another is hydrogenated. royalsocietypublishing.orgcore.ac.uk Theoretical modeling can map the entire reaction pathway, calculating the energies of all intermediates and transition states to determine the most likely mechanism. uni-greifswald.de

Transition State Characterization for Hydride Transfer Reactions

Photophysical Property Predictions and Excited State Simulations

The interaction of this compound with light can be explored through excited-state simulations. These computational studies are crucial for understanding its absorption of light, fluorescence properties, and the deactivation pathways of its excited states.

A study combining experimental and computational methods investigated the photophysics of this compound bromide (referred to as NBzOx) in an aqueous solution. unam.mx The results show that upon excitation with UV light, the initially populated bright excited state undergoes an extremely rapid decay in less than 400 femtoseconds. unam.mx This ultrafast process is followed by the appearance of excited-state absorption signals that evolve on two different timescales. The first is a rapid component of 1 to a few picoseconds, followed by a longer-lasting component with a lifetime of 80-90 picoseconds. unam.mx This longer decay is attributed to the lifetime of the lowest-energy singlet excited state (S1), which is non-emissive but can be detected through transient absorption. unam.mx These computational simulations, often using methods like time-dependent DFT (TD-DFT), are essential for interpreting the complex experimental data and assigning the observed dynamics to specific electronic states and structural changes in the molecule. unam.mxrsc.org

Table 3: Calculated and Observed Photophysical Data for this compound (NBzOx) in Water

| Parameter | Description | Observed/Calculated Value | Citation |

|---|---|---|---|

| Initial Decay | Decay of the initially excited bright state | < 400 fs | unam.mx |

| S1 Lifetime | Lifetime of the lowest singlet excited state | 80-90 ps | unam.mx |

| Emission | Fluorescence property | Considered non-emissive or produces negligible fluorescence | unam.mx |

Ab Initio and Density Functional Theory (DFT) Approaches for Excited States

Structure-Reactivity Relationships: A Computational Perspective

Computational chemistry is a powerful tool for establishing relationships between the molecular structure of a compound and its reactivity. For this compound and related compounds, these relationships are critical for designing molecules with tailored properties for applications such as catalysis and drug design.

DFT calculations are frequently used to compute various molecular properties that correlate with reactivity. These "reactivity descriptors" include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The LUMO of the pyridinium cation is typically localized on the pyridinium ring, making it susceptible to nucleophilic attack or reduction. The energy of the LUMO can be correlated with the reduction potential of the molecule.

Electrostatic Potential (ESP): The ESP map reveals the distribution of charge on the surface of a molecule, highlighting electrophilic and nucleophilic sites. For the this compound cation, the positive charge is delocalized across the pyridinium ring, with the nitrogen atom and the positions ortho and para to it being particularly electrophilic.

Global Reactivity Indices: DFT can be used to calculate a range of indices that quantify the reactivity of a molecule. These include electronegativity, chemical hardness, and the electrophilicity index. These parameters have been used to model the electronic structures of nicotinamide (B372718) analogs and understand their reactivity. researchgate.net

In the context of N-benzylpyridinium salts, computational studies have been used to evaluate structure-activity relationships for their use as thermal and photochemical initiators for cationic polymerization. researchgate.net The electronic effects of substituents on the benzyl and pyridine (B92270) rings can be systematically studied using computational methods to predict their initiation efficiency. Similarly, for their application as inhibitors of enzymes like acetylcholinesterase, computational docking studies combined with an analysis of structure-activity relationships have been used to design more potent N-benzylpyridinium derivatives. nih.govfrontiersin.org

| Computed Property | Relevance to Reactivity of this compound |

| LUMO Energy | Correlates with the ease of reduction of the pyridinium ring. Lower LUMO energy generally implies a better electron acceptor. |

| HOMO-LUMO Gap | Indicates the kinetic stability of the molecule. A larger gap suggests higher stability. |

| Electrostatic Potential | Identifies the most electrophilic sites on the pyridinium ring, which are susceptible to attack by nucleophiles or hydride donors. |

| NBO Charges | Quantifies the charge distribution at each atomic center, providing a more detailed picture of the electron density distribution. |

This table outlines the general utility of computational descriptors for understanding the reactivity of pyridinium cations.

Applications in Advanced Chemical and Biochemical Systems

Biomimetic Redox Systems

Biomimetic chemistry seeks to replicate complex biological processes using simplified, synthetic molecules. 1-Benzyl-3-carbamoylpyridinium has emerged as a significant player in this field, particularly in the development of systems that mimic the function of nicotinamide (B372718) coenzymes.

Mimicking Nicotinamide Coenzyme Functionality (NAD⁺/NADH)

This compound serves as a structural and functional mimic of nicotinamide adenine (B156593) dinucleotide (NAD⁺), a crucial coenzyme in cellular metabolism. rsc.orgnih.gov The core of NAD⁺'s redox activity lies in its nicotinamide ring, which can accept a hydride ion (a proton and two electrons) to become NADH. Similarly, the pyridinium (B92312) ring of this compound can be reduced to form 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH), the corresponding NADH analog. researchgate.netcardiff.ac.uk This mimicry allows for the study of redox processes in a simplified, more controlled environment, free from the complexities of the full coenzyme structure.

The benzyl (B1604629) group in this compound replaces the adenosine (B11128) dinucleotide portion of NAD⁺, offering greater stability and lower cost while retaining the essential hydride-accepting functionality. rsc.org This makes it an attractive substitute for the natural coenzyme in various applications. Researchers have successfully used BNAH to reduce various substrates, demonstrating its capacity to function as a hydride donor in a manner analogous to NADH. researchgate.net For instance, the reduction of α,β-epoxy ketones and 1,2-diketones has been achieved using a catalytic amount of BNAH, which is regenerated in situ. researchgate.net

The table below summarizes key comparisons between NAD⁺ and its biomimetic analog, this compound.

| Feature | Nicotinamide Adenine Dinucleotide (NAD⁺) | This compound |

| Core Structure | Nicotinamide ring linked to an adenosine dinucleotide moiety | Nicotinamide ring with a benzyl group at the N1 position |

| Reduced Form | NADH | 1-Benzyl-1,4-dihydronicotinamide (BNAH) |

| Function | Hydride acceptor/donor in enzymatic redox reactions | Hydride acceptor/donor in biomimetic and catalytic reactions |

| Stability | Less stable, prone to degradation | More stable and cost-effective rsc.org |

Enzyme Mimics and Artificial Cofactor Development

Building on its role as an NAD⁺ mimic, this compound has been instrumental in the development of enzyme mimics and artificial cofactors. metu.edu.trias.ac.in These synthetic systems aim to replicate the catalytic efficiency and specificity of natural enzymes. By combining this compound with other catalytic molecules, researchers can create artificial systems that perform specific redox transformations.

For example, studies have shown that wild-type horse liver alcohol dehydrogenase and monooxygenase can utilize this compound as a cofactor, albeit with lower activity compared to the natural coenzyme. rsc.org This highlights both the potential and the challenges in replacing natural cofactors with synthetic analogs. Protein engineering efforts are underway to enhance the activity of enzymes with these biomimetic cofactors. nih.gov

Furthermore, this compound has been incorporated into more complex enzyme mimic systems. These systems often involve a catalytic site for substrate binding and a recognition site for the cofactor mimic. The goal is to create robust and reusable catalysts for various chemical transformations. nih.gov

Catalysis in Organic Transformations

The ability of this compound to participate in hydride transfer reactions makes it a valuable catalyst and component in various organic transformations, particularly in the realm of photocatalysis and chemo- and biocatalysis.

Development of Photocatalytic Systems for Hydride Reductions

Photocatalysis offers a green and sustainable approach to chemical synthesis by using light to drive chemical reactions. This compound and its reduced form, BNAH, have been integrated into photocatalytic systems for hydride reduction. researchgate.netresearchgate.net In these systems, a photosensitizer absorbs light and initiates an electron transfer cascade that ultimately leads to the reduction of the pyridinium ring to the dihydropyridine (B1217469). This photogenerated BNAH can then act as a potent hydride donor for the reduction of various organic substrates.

One notable example involves the use of a chlorophyll-like tin(IV) complex as a photosensitizer to drive the reduction of this compound. acs.orgnih.gov This system, powered by visible light, can efficiently regenerate BNAH, which can then be used in subsequent catalytic reactions. acs.orgnih.gov The development of such systems represents a significant step towards artificial photosynthesis, where light energy is converted into chemical energy stored in reduced compounds.

The table below outlines a representative photocatalytic system for the reduction of this compound.

| Component | Function |

| Photosensitizer | Absorbs light and initiates electron transfer (e.g., Ruthenium(II) complex, tin(IV) chlorin) researchgate.netacs.orgnih.gov |

| Electron Donor | Provides electrons for the reduction of the photosensitizer (e.g., Triethylamine, TEOA, EDTA) researchgate.netacs.org |

| Redox Mediator | Facilitates electron transfer to the pyridinium compound (e.g., Rhodium complex) acs.orgnih.gov |

| This compound | The terminal electron and proton acceptor, reduced to BNAH |

Chemo- and Biocatalytic Applications in Organic Synthesis

Beyond photocatalysis, this compound and its derivatives find application in chemo- and biocatalytic transformations. nih.govsci-hub.se In chemocatalysis, BNAH can be used as a mild and selective reducing agent for various functional groups. Its synthetic accessibility and stability make it a practical alternative to other reducing agents.

In biocatalysis, the focus is on coupling the regeneration of BNAH with enzymatic reactions. researchgate.net For example, an enzymatic process for the selective transformation of aldehydes using alcohol dehydrogenase has been successfully coupled to the photocatalytic regeneration of NADH, where this compound served as the cofactor mimic. acs.org This hybrid approach combines the selectivity of enzymes with the efficiency of chemical or photochemical cofactor regeneration, opening up new avenues for sustainable chemical synthesis.

Mechanistic Probes in Bioorganic Chemistry

The simplified structure of this compound compared to NAD⁺ makes it an excellent tool for studying the mechanisms of hydride transfer reactions in bioorganic chemistry. researchgate.net By systematically modifying the structure of the pyridinium ring and the benzyl group, researchers can probe the electronic and steric effects that govern the reactivity of these cofactor mimics.

Kinetic studies on the reduction of various substrates by BNAH and its derivatives have provided valuable insights into the transition state of hydride transfer reactions. For instance, the reduction of amines by this compound has been shown to proceed through a covalently bound adduct, shedding light on the selectivity of nucleophilic attack on the pyridinium ring. researchgate.net These mechanistic studies are crucial for the rational design of more efficient and selective catalysts for a wide range of chemical transformations.

Differentiating Electron Transfer versus Hydride Transfer Mechanisms in Biological Analogues

A central question in the mechanism of NAD(P)H-dependent enzymes is whether the reduction of substrates occurs via a direct, single-step hydride (H⁻) transfer or through a multi-step process involving an initial single electron transfer (SET) followed by proton and another electron transfer (or a hydrogen atom transfer). BNAH has been extensively used to probe this question.

Studies involving the reduction of various substrates by BNAH have provided significant insights. For instance, the rates of reduction are often many orders of magnitude faster than what would be predicted by the Rehm-Weller relationship for an outer-sphere electron transfer, which strongly suggests that a simple SET mechanism is unlikely for many of these reactions. researchgate.net The examination of kinetic isotope effects (KIEs) offers further evidence. The temperature dependence of the primary KIE for the hydride transfer from BNAH to the 10-methyl-9-phenylacridinium ion points towards a linear, symmetrical transition state, which is characteristic of a direct hydride transfer. researchgate.net

However, the mechanism can be substrate-dependent. In reactions with certain p-benzoquinone derivatives, a proposed mechanism involves an initial electron transfer from BNAH to the quinone (Q), followed by a rate-determining proton transfer from the resulting radical cation (BNAH⁺) to the quinone radical anion (Q⁻). rsc.org The presence of metal ions like Mg²⁺ can further influence the reaction pathway by forming a ternary complex with BNAH and the substrate, thereby affecting the redox potentials and reaction rates. rsc.org This dual mechanistic possibility highlights the complexity of these reactions and the utility of model systems like BNAH in dissecting them.

Table 1: Mechanistic Insights from BNAH Reduction Studies

| Substrate/Condition | Key Finding | Implied Mechanism | Citation |

| 10-Methyl-9-phenylacridinium ion | Temperature dependence of KIE suggests a linear, symmetrical transition state. | Direct Hydride Transfer | researchgate.net |

| p-Benzoquinone derivatives | Correlation between reaction rate and redox potentials of reactants. | Stepwise: Electron Transfer followed by Proton Transfer | rsc.org |

| p-Benzoquinone derivatives with Mg²⁺ | Formation of a ternary complex (BNAH-Mg²⁺-Q) alters reaction rates. | Metal-ion mediated Stepwise Transfer | rsc.org |

| General Substrates | Calculated rates of SET are much slower than observed experimental rates. | Favors Direct Hydride Transfer over SET | researchgate.net |

Probing Enzyme-Substrate Interactions Using Model Compounds

This compound (BNA⁺) and its reduced form are valuable tools for investigating how enzymes recognize and utilize their nicotinamide cofactors. By replacing the natural NAD(P)⁺/NAD(P)H with these synthetic analogues, researchers can probe the steric and electronic requirements of an enzyme's active site.

For example, directed evolution has been used to engineer 6-phosphogluconate dehydrogenase (6PGDH) to enhance its activity with BNA⁺. This demonstrates that the enzyme's specificity can be altered to accommodate non-natural cofactors. nih.gov Similarly, cytochrome P450 enzymes have been mutated to improve their catalytic efficiency with BNAH, with some mutants exhibiting activity comparable to that with the natural cofactor, NADPH. researchgate.net These studies not only illuminate the key amino acid residues involved in cofactor binding but also pave the way for creating novel enzyme-cofactor pairs for synthetic biology applications. nih.govresearchgate.net

The kinetic parameters of enzymes with these artificial cofactors provide quantitative data on enzyme-substrate interactions. Wild-type enzymes often show detectable but low activity towards BNA⁺/BNAH, with high Michaelis constants (Kₘ) indicating weak binding. researchgate.net However, engineered mutants can exhibit dramatically improved kinetics, signifying a re-shaped active site that better accommodates the synthetic analogue. researchgate.net This approach has been applied to various enzymes, including alcohol dehydrogenases and ene-reductases, to expand their synthetic utility. kyoto-u.ac.jptudelft.nl

Table 2: Enzyme Activity with BNA⁺/BNAH as a Cofactor Analogue

| Enzyme | Observation | Significance | Citation |

| 6-Phosphogluconate Dehydrogenase (6PGDH) | Wild-type shows low activity with BNA⁺; directed evolution significantly improves efficiency. | Demonstrates adaptability of the enzyme active site to a synthetic cofactor. | nih.gov |

| Cytochrome P450 BM3 | Wild-type is inactive with BNAH, but specific mutations confer high activity. | Highlights the potential for engineering enzymes to utilize non-natural cofactors. | researchgate.net |

| Horse Liver Alcohol Dehydrogenase (HLADH) | Can utilize BNAH for reductions, especially in cell-free extract preparations. | Probes the feasibility of using BNAH in biocatalytic processes. | researchgate.net |

| Thermus scotoductus Ene-Reductase (TsER) | Can use BNAH regenerated by an engineered 6PGDH for C=C bond reduction. | Shows the potential for coupled enzymatic systems with synthetic cofactors. | nih.gov |

Electrochemical and Photoelectrochemical Applications

The redox properties of the BNA⁺/BNAH couple make it a subject of interest in electrochemistry and photoelectrochemistry, particularly for applications in energy conversion and storage.

Studies of Electrochemical Behavior in Aprotic Media

The electrochemical reduction of this compound (BNA⁺) has been studied in aprotic solvents like acetonitrile (B52724) (MeCN) and dimethylformamide (DMF) to understand the fundamental steps of electron transfer without the complications of proton availability in aqueous solutions. cdnsciencepub.comuantwerpen.be

Using techniques like cyclic voltammetry, researchers have determined the one-electron reduction potential of BNA⁺. In acetonitrile, the reduction typically occurs at a highly negative potential, leading to the formation of the BNA radical (BNA•). cdnsciencepub.com This radical is unstable and can dimerize, leading to products such as the 4,4'-, 4,6'-, and 6,6'-dimers. oup.com The electrochemical behavior is sensitive to the electrode material and the presence of other species in the solution. uantwerpen.be The study of methylated analogues of BNAH in acetonitrile has allowed for the quantitative determination of how substituents affect the one-electron oxidation and reduction potentials, as well as the thermodynamics of the formal hydride transfer. cdnsciencepub.com These fundamental electrochemical studies are crucial for designing systems that can efficiently regenerate the active 1,4-dihydropyridine (B1200194) form (BNAH) from the oxidized pyridinium salt.

Table 3: Electrochemical Properties of BNA⁺ and Related Analogues in Acetonitrile

| Compound/System | Technique | Key Parameter Determined | Significance | Citation |

| BNA⁺ and its methylated analogues | Cyclic Voltammetry | One-electron oxidation/reduction potentials | Quantifies thermodynamic effects of substitution on redox properties. | cdnsciencepub.com |

| 1-Bromonaphthalene (1BN) at various metal cathodes | Cyclic Voltammetry | Reduction Peak Potential (Eₚ) | Demonstrates the influence of the electrode material on the reduction process. | uantwerpen.be |

| BNA⁺ | One-electron reduction | Formation of BNA• radical | Identifies the primary intermediate in the electrochemical reduction. | oup.com |

| BNA• radical | Dimerization | Formation of various dimers | Characterizes the follow-up reactions of the unstable radical intermediate. | oup.com |

Photoelectrochemical Systems for Energy Conversion

Inspired by natural photosynthesis, researchers are developing artificial systems that use light to drive chemical reactions. BNA⁺ is frequently used as a model for NADP⁺ in these systems, which aim to produce "solar fuels" like hydrogen or to regenerate the reduced cofactor (BNAH) for use in biocatalysis. rsc.orgacs.org

In a typical photoelectrochemical system, a photosensitizer absorbs light and initiates an electron transfer cascade. For example, a chlorophyll-like tin-dihydroporphyrin has been used as a sensitizer (B1316253) to drive the reduction of BNA⁺ to BNAH. researchgate.netacs.org The process often involves a sacrificial electron donor and a mediator, such as a rhodium complex, which facilitates the regioselective hydride transfer to BNA⁺ to form the desired 1,4-isomer (BNAH). researchgate.netacs.org

More advanced systems mimic both Photosystem I (PSI) and Photosystem II (PSII) to use water as the ultimate electron source for BNA⁺ reduction, generating BNAH and oxygen. rsc.orgacs.org These "artificial photosynthesis" schemes combine a water-oxidation catalyst with a BNA⁺-reduction photocatalyst, linked by a redox mediator. rsc.orgacs.org The successful photocatalytic regeneration of BNAH opens the door to light-driven enzymatic conversions, where the BNAH produced is consumed by a redox enzyme in the same system to synthesize valuable chemicals. tudelft.nlsci-hub.se

Table 4: Components of Photoelectrochemical Systems for BNAH Regeneration

| System Type | Photosensitizer | Mediator/Catalyst | Electron Donor | Product | Citation |

| Artificial PSI Model | Tin(IV)-chlorin complex | [CpRh(bpy)H]⁺ | TEOA or EDTA | 1,4-BNAH | researchgate.netacs.org |

| Artificial PSI Model | Ru(II) multinuclear complexes | (self-mediated) | BNAH (as a test reductant) | Formic Acid (from CO₂) | researchgate.netpnas.org |

| Combined PSI/PSII Model | Acr⁺–Mes / [(N4Py)Feᴵᴵ]²⁺ | Co(dmgH)₂pyCl / X-Q | Water | 1,4-BNAH + O₂ | rsc.orgacs.org |

| Biocatalytic System | Carbon Nanodots | CpRh(bpy)H₂O²⁺ | TEOA | 1,4-BNAH for OYE enzyme | tudelft.nl |

Future Directions and Emerging Research Areas

Integration with Advanced In Situ Spectroscopic Techniques

The transient nature of intermediates in reactions involving 1-Benzyl-3-carbamoylpyridinium necessitates the use of sophisticated analytical methods for their detailed study. The integration of advanced in situ spectroscopic techniques is becoming indispensable for elucidating reaction mechanisms and kinetics in real-time.

Time-resolved spectroscopy , including femtosecond-resolved emission and transient absorption experiments, has been employed to characterize the excited-state dynamics of this compound bromide (NBzOx) and its reduced form, 1-benzyl-1,4-dihydronicotinamide (B15336) (NBz). These studies have revealed that the initially excited bright state of the oxidized form decays on an ultrafast timescale of less than 400 femtoseconds.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool being used to monitor reactions involving 1-benzyl-1,4-dihydronicotinamide. For instance, the reaction between this reduced form and the strong Lewis acid B(C₆F₅)₃ has been followed using in situ multi-nuclear NMR, confirming the formation of the aromatic pyridinium (B92312) ring. unistra.fr

Furthermore, spectroelectrochemical methods are providing valuable insights into the redox properties of this compound and related NAD+ analogues. acs.orgrsc.orgacs.org These techniques allow for the simultaneous electrochemical generation and spectroscopic characterization of reactive species, offering a deeper understanding of their behavior at electrode surfaces and in solution.

| Spectroscopic Technique | Application to this compound | Key Findings |

| Time-Resolved Spectroscopy | Studying photophysical properties of oxidized and reduced forms. | Ultrafast decay of the excited state in the oxidized form. |

| In Situ NMR Spectroscopy | Real-time monitoring of chemical reactions. | Confirmation of product formation and reaction intermediates. unistra.fr |

| Spectroelectrochemistry | Investigating redox potentials and mechanisms. | Elucidation of electron transfer processes and stability of redox species. acs.orgrsc.orgacs.org |

High-Throughput Screening and Directed Evolution Applications for Enzyme Activity

A significant frontier in the application of this compound lies in its use as a non-natural cofactor for oxidoreductases. High-throughput screening (HTS) and directed evolution are pivotal in engineering enzymes to efficiently utilize this synthetic analogue.

A notable advancement in this area is the development of the NAD(P)-eliminated solid-phase assay (NESPA) . This HTS method has been successfully used to identify dehydrogenase mutants with improved activity for biomimetic nicotinamide (B372718) analogues, including this compound chloride (BNA+). nih.gov The NESPA method involves heat-lysing colonies to permeabilize the cell membrane, washing away endogenous NAD(P)+, and then using an enzyme-coupled assay to detect the desired activity with the synthetic cofactor. nih.gov This approach allows for the screening of tens of thousands of mutants in a single round of directed evolution. nih.gov

Directed evolution strategies are being employed to tailor enzymes for enhanced stability and activity with non-natural cofactors like BNA+. nih.govnih.gov For example, phosphite (B83602) dehydrogenase (PTDH) variants have been evolved to exhibit improved activity with BNA+, demonstrating the potential to create biocatalysts that can effectively utilize this cost-effective NAD+ mimic. nih.govresearchgate.net Structural modeling in these studies suggests a general design principle where mutations, in concert with the smaller non-natural cofactor, mimic the steric interactions of the larger, natural cofactors. nih.govnih.gov

| Screening/Evolution Technique | Relevance to this compound (BNA+) | Outcome |

| High-Throughput Screening (HTS) | Enables rapid screening of large enzyme libraries for activity with BNA+. nih.govrsc.org | Identification of promising enzyme variants. |

| NAD(P)-eliminated solid-phase assay (NESPA) | A specific HTS method tested with BNA+ to screen for improved dehydrogenase activity. nih.gov | Successful identification of active mutants from large libraries. nih.gov |

| Directed Evolution | Engineering enzymes (e.g., phosphite dehydrogenase) to have increased catalytic efficiency with BNA+. nih.govnih.gov | Development of PTDH variants with enhanced activity for BNA+. nih.govnih.gov |

Exploration of Novel Reactivity Modes and Unconventional Synthetic Pathways

Beyond its role as a hydride donor in biomimetic reductions, researchers are exploring the novel reactivity of this compound and its derivatives to forge unconventional synthetic pathways.

The chemistry of dihydropyridines, the reduced form of pyridinium salts, is a rich area of investigation. The unique reactivity of the C=C double bond in 5,6-unsubstituted 1,4-dihydropyridines allows them to participate in various cycloaddition reactions, acting as either electron-rich or electron-deficient partners depending on the reaction conditions. nih.gov This opens up avenues for the synthesis of complex nitrogen-containing heterocyclic compounds. For instance, three-component reactions involving isoquinolines, dialkyl acetylenedicarboxylates, and 5,6-unsubstituted 1,4-dihydropyridines can yield functionalized isoquinolino[1,2-f] researchgate.netCurrent time information in Nashville, TN, US.naphthyridines. nih.gov Furthermore, formal [2+2] cycloaddition reactions of these dihydropyridines have been reported. nih.gov

The reactivity of pyridinium ylides and oxidopyridiniums, which can be derived from pyridinium salts, in 1,3-dipolar cycloaddition reactions is another area of active research. clockss.orgmdpi.com These reactions provide facile routes to various bicyclic compounds. clockss.org The reaction of 1-benzyl-4,5-diphenylimidazole N-oxide, a type of pyridinium derivative, with certain alkenes has been shown to proceed through a zwitterionic intermediate, highlighting a stepwise cycloaddition mechanism. mdpi.com

The development of new synthetic routes to this compound itself and its derivatives is also ongoing. For example, methods for the synthesis of 1-benzylpyridinium-3-carboxylate have been patented, involving the reaction of benzyl (B1604629) chloride, nicotinic acid, and sodium hydroxide (B78521) in the presence of a composite catalyst.

Interdisciplinary Research with Materials Science, Nanotechnology, and Synthetic Biology

The unique electronic and chemical properties of this compound are fostering interdisciplinary research, leading to its integration into materials science, nanotechnology, and synthetic biology.

In materials science , there is interest in incorporating pyridinium moieties into polymers. For example, the synthesis of polymer-functionalized nanoparticles is an active area of research, where the surface properties of nanoparticles are tailored by attaching polymer brushes. mdpi.comnih.gov While direct incorporation of this compound into such systems is an emerging area, the functionalization of polymers with related structures suggests potential applications in creating novel materials with specific recognition or catalytic properties.

In the realm of nanotechnology , the functionalization of nanoparticles is a key theme. researchgate.netscientificarchives.com The development of nanoparticles from functionalized polymers, such as those bearing carbohydrate moieties, is being explored for applications like drug delivery. nih.gov The potential to functionalize nanoparticles with this compound could lead to new nanostructured catalysts or sensors.

Synthetic biology represents a particularly promising frontier. The concept of creating orthogonal redox systems within living cells is gaining traction. nsf.govnih.gov These systems would utilize non-natural cofactors like this compound and engineered enzymes that are specific for them. nsf.govresearchgate.net Such an orthogonal system would operate in parallel to the cell's native metabolism without cross-talk, allowing for the precise channeling of reducing power to specific, engineered biosynthetic pathways. nsf.govresearchgate.net This could revolutionize the production of biofuels, pharmaceuticals, and other valuable chemicals in microbial cell factories. nih.gov The development of enzymes that are highly specific for synthetic NAD+ analogues is a critical step towards realizing this goal. nsf.gov

| Interdisciplinary Field | Application of this compound | Potential Impact |

| Materials Science | Incorporation into functional polymers. mdpi.com | Creation of new materials with tailored catalytic or recognition properties. |

| Nanotechnology | Functionalization of nanoparticles. researchgate.netscientificarchives.com | Development of nanostructured catalysts, sensors, and drug delivery systems. nih.gov |

| Synthetic Biology | Component of orthogonal redox systems. nsf.govnih.gov | Precise control of metabolic pathways for enhanced bioproduction. researchgate.netnih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-3-carbamoylpyridinium, and how can researchers optimize yield and purity?